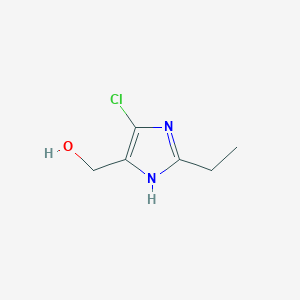

(5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol

Vue d'ensemble

Description

(5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chloro group at the 4th position, an ethyl group at the 2nd position, and a hydroxymethyl group at the 5th position of the imidazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-ethylimidazole with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 5th position. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: (4-chloro-2-ethyl-1H-imidazol-5-yl)carboxylic acid.

Reduction: 2-ethyl-1H-imidazol-5-ylmethanol.

Substitution: (4-substituted-2-ethyl-1H-imidazol-5-yl)methanol derivatives.

Applications De Recherche Scientifique

(5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mécanisme D'action

The mechanism of action of (5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved vary depending on the context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2-butyl-4-chloro-1H-imidazol-5-yl)methanol

- (2-ethyl-4-chloro-1H-imidazol-5-yl)methanol

- (2-methyl-4-chloro-1H-imidazol-5-yl)methanol

Uniqueness

(5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chloro group at the 4th position and the ethyl group at the 2nd position, along with the hydroxymethyl group at the 5th position, makes it a versatile intermediate for various synthetic applications. Its unique structure also influences its reactivity and potential biological activities, distinguishing it from other similar compounds.

Activité Biologique

(5-Chloro-2-ethyl-1H-imidazol-4-yl)methanol, a compound belonging to the imidazole family, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a chloro group at the 5th position, an ethyl group at the 2nd position, and a hydroxymethyl group at the 4th position of the imidazole ring. The synthesis typically involves the reaction of 4-chloro-2-ethylimidazole with formaldehyde in the presence of a base like sodium hydroxide, under controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including both Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical isolates, showing promising results in inhibiting bacterial growth .

The mechanism of action for this compound is believed to involve interaction with microbial enzymes or receptors, which modulates their activity. The presence of the chloro and hydroxymethyl groups allows for potential hydrogen bonding and other interactions that can enhance binding affinity to target sites.

Case Studies

- Antimicrobial Testing : In a comparative study on synthesized derivatives of imidazole compounds, this compound was shown to possess notable antibacterial activity against a range of pathogens. The zone of inhibition was measured using standard microbiological techniques, indicating effective microbial growth suppression .

- In Vitro Studies : Further in vitro studies have confirmed that this compound can inhibit the growth of several strains of bacteria, including E. coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined to quantify its efficacy against these organisms .

Table 1: Antimicrobial Activity Summary

| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Methicillin-Sensitive S. aureus (MSSA) | 18 | 32 |

| Methicillin-Resistant S. aureus (MRSA) | 20 | 16 |

| E. coli | 15 | 64 |

| Pseudomonas aeruginosa | 14 | 128 |

This table summarizes findings from various studies assessing the antimicrobial efficacy of this compound against selected pathogens.

Propriétés

IUPAC Name |

(4-chloro-2-ethyl-1H-imidazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-2-5-8-4(3-10)6(7)9-5/h10H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFASZXPEKIZOQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437123 | |

| Record name | (4-Chloro-2-ethyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146650-65-9 | |

| Record name | (4-Chloro-2-ethyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.